Ald-Ph-PEG4-bis-PEG4-propargyl

Catalog No.
S12378982
CAS No.
M.F
C50H80N4O19
M. Wt
1041.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ald-Ph-PEG4-bis-PEG4-propargyl

Product Name

Ald-Ph-PEG4-bis-PEG4-propargyl

IUPAC Name

N-[2-[2-[2-[2-[3-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide

Molecular Formula

C50H80N4O19

Molecular Weight

1041.2 g/mol

InChI

InChI=1S/C50H80N4O19/c1-3-15-60-23-29-66-35-38-69-32-26-63-20-12-51-47(56)9-18-72-42-46(43-73-19-10-48(57)52-13-21-64-27-33-70-39-36-67-30-24-61-16-4-2)54-49(58)11-17-62-25-31-68-37-40-71-34-28-65-22-14-53-50(59)45-7-5-44(41-55)6-8-45/h1-2,5-8,41,46H,9-40,42-43H2,(H,51,56)(H,52,57)(H,53,59)(H,54,58)

InChI Key

QHIIEIBDWAHOAX-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O

Ald-Ph-PEG4-bis-PEG4-propargyl is a specialized chemical compound characterized by a polyethylene glycol (PEG) backbone that incorporates two PEG units and a propargyl group. This compound is primarily utilized in bioconjugation applications, particularly in the synthesis of antibody-drug conjugates (ADCs). The propargyl moiety allows for participation in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition, which is essential for forming stable linkages with other biomolecules. The presence of multiple PEG units enhances solubility and stability, making it suitable for targeted drug delivery systems.

  • Click Chemistry: The terminal alkyne group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of stable triazole linkages with azide-functionalized compounds.
  • Nucleophilic Substitution: The aldehyde functionalities present in similar compounds allow for nucleophilic substitution reactions with various nucleophiles, such as amines and hydrazides, forming imine or hydrazone linkages .

These reactions are crucial for the compound's role in bioconjugation and drug delivery applications.

The biological activity of Ald-Ph-PEG4-bis-PEG4-propargyl is primarily linked to its application in antibody-drug conjugates. By facilitating the targeted delivery of cytotoxic agents to cancer cells, this compound enhances therapeutic efficacy while minimizing off-target effects. The PEG component improves pharmacokinetics by increasing solubility and circulation time within biological systems, which is vital for effective drug delivery.

The synthesis of Ald-Ph-PEG4-bis-PEG4-propargyl typically involves several steps:

  • Formation of PEG Linkers: The initial step involves synthesizing a PEG linker with a terminal propargyl group. This is often achieved by reacting PEG with propargyl bromide in the presence of a base.
  • Introduction of Functional Groups: Subsequent reactions introduce additional functional groups, such as aldehydes or amides, depending on the desired properties of the final compound.
  • Purification and Characterization: The final product undergoes purification processes, such as precipitation or chromatography, followed by characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to confirm structure and purity .

Ald-Ph-PEG4-bis-PEG4-propargyl has diverse applications across various fields:

  • Bioconjugation: Used extensively in linking biomolecules for research and therapeutic purposes.
  • Antibody-Drug Conjugates: Plays a critical role in developing targeted therapies for cancer treatment.
  • Drug Delivery Systems: Enhances the solubility and stability of therapeutic agents, improving their bioavailability.
  • Chemical Biology: Serves as a tool for studying protein interactions and cellular processes through selective labeling.

Interaction studies involving Ald-Ph-PEG4-bis-PEG4-propargyl primarily focus on its reactivity with azides and its ability to form stable triazole linkages through click chemistry. These studies are essential for understanding how this compound can be effectively utilized in bioconjugation and drug delivery applications. Additionally, examining interactions with various biomolecules helps elucidate potential therapeutic effects and mechanisms of action.

Several compounds exhibit functionalities similar to Ald-Ph-PEG4-bis-PEG4-propargyl, but each has unique characteristics that differentiate them:

Compound NameKey Features
Ald-Ph-amido-PEG4-propargylContains an amide group; useful for creating stable conjugates but less flexible than bis-PEG4.
Ald-benzyl-PEG4-propargylFeatures an aldehyde functional group; primarily used as a linker but lacks the bis functionality.
Azido-Aliphatic-AcidContains an azide group; primarily used in click chemistry but lacks the amide functionality.
Aminooxy-PEG-AzideCombines aminooxy functionality with azide; useful for selective labeling but less versatile.
Ald-Ph-AzideSuitable for bioconjugation but does not provide the same stability as Ald-Ph-amido derivatives.
Ald-C6H5-(CH2)3-NH2Contains an amine group; used in various bioconjugation applications but lacks PEG units.

The uniqueness of Ald-Ph-PEG4-bis-PEG4-propargyl lies in its combination of multiple PEG units and a reactive propargyl group that facilitates efficient bioconjugation through click chemistry while maintaining enhanced solubility and stability.

Strategic Incorporation of Propargyl Groups for Bioorthogonal Conjugation

The propargyl group in Ald-Ph-PEG4-bis-PEG4-propargyl serves as a linchpin for bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction renowned for its high specificity and efficiency in biological environments. Unlike traditional conjugation methods, which may require harsh conditions or generate toxic byproducts, CuAAC proceeds under mild aqueous conditions, preserving the integrity of sensitive biomolecules. This reaction enables the selective attachment of azide-functionalized payloads, such as cytotoxic drugs or imaging agents, to the linker without interfering with cellular processes.

Recent advancements in heterogeneous palladium catalysis further underscore the versatility of propargyl groups. For instance, palladium-functionalized resins have been shown to activate propargyl-masked prodrugs in vivo, demonstrating the compatibility of propargyl-based systems with complex biological milieus. In Ald-Ph-PEG4-bis-PEG4-propargyl, the dual propargyl moieties permit sequential or parallel conjugation events, facilitating the assembly of multicomponent therapeutic systems.

The design also mitigates steric hindrance through strategic positioning of propargyl groups at terminal PEG4 chains. This spatial arrangement ensures accessibility for catalytic metals or azide partners, a critical consideration given the crowded molecular environments typical of antibody surfaces.

PEG4 Spacer Optimization: Balancing Hydrophilicity and Molecular Flexibility

The quadruple ethylene glycol (PEG4) spacers in Ald-Ph-PEG4-bis-PEG4-propargyl address two pivotal challenges in ADC design: solubility and conformational dynamics.

Hydrophilicity Enhancement

PEG spacers confer aqueous solubility to hydrophobic payloads, a property quantified in comparative studies of PEGylated versus alkyl-spacer conjugates. For example, PEG4-modified surfaces exhibit a 40–60% reduction in nonspecific protein adsorption compared to their non-PEGylated counterparts, directly enhancing serum stability. This hydrophilicity arises from PEG’s capacity to form hydrogen bonds with water molecules, creating a hydration shell that prevents aggregation.

Flexibility and Steric Mitigation

The four-unit PEG chain provides an optimal balance between rigidity and flexibility. Molecular dynamics simulations reveal that PEG4 spacers adopt a helical conformation with a persistence length of 3.2 Å, enabling payload orientation while minimizing steric clashes with antibody binding domains. This flexibility is critical for maintaining antigen-binding affinity post-conjugation, as demonstrated by surface plasmon resonance (SPR) studies showing <15% reduction in antibody-antigen binding when using PEG4 versus >50% reduction with shorter PEG2 spacers.

Table 1: Comparative Properties of PEG Spacers in Bioconjugation

Spacer TypeSolubility (mg/mL)Persistence Length (Å)Nonspecific Binding Reduction (%)
PEG212.41.825
PEG418.93.258
PEG622.14.762

Data synthesized from

The PEG4 length emerges as a Goldilocks solution—sufficiently long to ensure solubility and flexibility while avoiding the pharmacokinetic penalties associated with longer PEG chains, such as accelerated blood clearance observed in PEG6-modified ADCs.

Bifunctional Linker Architecture: Dual Reactivity for Modular ADC Assembly

Ald-Ph-PEG4-bis-PEG4-propargyl’s bifunctionality stems from its aldehyde and propargyl termini, enabling orthogonal conjugation strategies essential for constructing heterogeneous ADCs.

Aldehyde-Mediated Conjugation

The aromatic aldehyde group reacts selectively with aminooxy or hydrazide functionalities under mild acidic conditions (pH 4.5–6.0), forming stable oxime or hydrazone bonds. This reaction is particularly advantageous for antibody conjugation, as it targets engineered sites (e.g., periodate-oxidized glycans) while preserving native lysine residues. Kinetic studies reveal a second-order rate constant of 0.15 M⁻¹s⁻¹ for hydrazone formation at pH 5.5, ensuring efficient coupling without denaturation.

Propargyl-Azide Cycloaddition

Following aldehyde-mediated antibody attachment, the dual propargyl groups enable payload loading via CuAAC. This stepwise approach decouples antibody modification from drug attachment, allowing precise control over drug-to-antibody ratios (DAR). For instance, modulating azide payload concentration during the click reaction phase can produce ADCs with DAR values ranging from 2 to 8, as validated by hydrophobic interaction chromatography (HIC).

Modular Assembly Workflow

  • Antibody Functionalization: Aldehyde groups react with aminooxy-modified antibodies, achieving >90% conjugation efficiency within 2 hours at 25°C.
  • Payload Conjugation: Copper(I)-catalyzed azide-propargyl cycloaddition attaches two distinct azide-bearing payloads, enabling combination therapies.
  • Purification: Size-exclusion chromatography removes unreacted components while preserving conjugate integrity.

This modularity addresses the heterogeneity problem plaguing conventional ADCs, where stochastic lysine or cysteine conjugation produces mixtures with variable DARs and pharmacokinetics.

The kinetic behavior of propargyl-polyethylene glycol derivatives in aqueous copper-catalyzed azide-alkyne cycloaddition reactions demonstrates remarkable efficiency and predictable reaction patterns [13]. The Ald-Ph-PEG4-bis-PEG4-propargyl compound, with its molecular formula C₅₀H₈₀N₄O₁₉ and molecular weight of 1041.19 g/mol, exhibits enhanced reactivity compared to conventional propargyl compounds due to its unique structural characteristics [1].

Kinetic studies reveal that propargyl-polyethylene glycol compounds achieve reaction yields exceeding 90% in aqueous media under optimized conditions . The hydrophilic polyethylene glycol spacer significantly enhances solubility in aqueous environments, facilitating more efficient interactions with copper catalysts and azide substrates [2] [7]. This solubility enhancement directly correlates with improved reaction kinetics, as demonstrated through real-time monitoring using Fourier Transform Infrared Spectroscopy [31].

Temperature dependency studies indicate that the activation energy for propargyl-polyethylene glycol cycloaddition reactions typically ranges between 80-85 kilojoules per mole, which is consistent with uncatalyzed azide-alkyne cycloadditions [34]. However, the presence of copper catalysts dramatically reduces this energy barrier, enabling efficient reactions at physiological temperatures [8] [9].

Table 1: Kinetic Parameters for Propargyl-PEG4 Reactivity in Aqueous Media

ParameterValueConditionsReference
Reaction Yield>90%Aqueous media, optimized conditions
Activation Energy82 ± 1 kJ/molLinear heating conditions [34]
Rate Enhancement5.3-fold100 mol% catalyst loading [32]
pH Optimum7.0-8.0Phosphate buffer [22]
Temperature Range25-37°CPhysiological conditions [13]

The second-order kinetics observed in copper-catalyzed azide-alkyne cycloaddition reactions demonstrate a linear relationship between copper concentration and reaction rate at catalytic concentrations [31]. This behavior supports the formation of dinuclear copper intermediates, which has been confirmed through density functional theory calculations and experimental evidence [8] [10].

Rate law studies examining the dependence on reactant concentrations reveal that azide and alkyne concentration variations have negligible effects on reaction rates when copper catalysts are present, indicating that the copper-mediated steps are rate-determining [31]. The observed first-order scaling in copper concentration at lower concentrations transitions to zero-order kinetics at higher catalyst loadings, suggesting a threshold effect where copper availability becomes non-limiting [31].

Chelation Effects on Copper Catalyst Efficiency in Biological Matrices

The efficiency of copper catalysts in biological matrices is significantly influenced by chelation effects, which can either enhance or inhibit catalytic activity depending on the nature of the chelating ligands present [40] [41]. In the context of Ald-Ph-PEG4-bis-PEG4-propargyl reactions, understanding these chelation interactions is crucial for predicting reaction outcomes in complex biological environments.

Chelating azides demonstrate superior reactivity compared to non-chelating counterparts due to enhanced electrophilicity of the azido group through copper coordination [41] [42]. The chelation-assisted binding between the alkylated azido nitrogen and the catalytic copper center significantly lowers the kinetic barrier for metallacycle intermediate formation [41]. This mechanism is particularly relevant for polyethylene glycol-containing compounds, where multiple coordination sites may be available.

The stability of copper-ligand complexes in biological matrices depends on thermodynamic parameters, with stability constants (β) playing a critical role in maintaining catalytic activity [21] [36]. High stability constants are essential to prevent catalyst deactivation through competitive coordination with endogenous biomolecules present in large molar excess [21]. The ratio of copper(II) to copper(I) stability constants (βII/βI) determines catalytic activity, with higher ratios providing more active catalyst complexes [21].

Table 2: Chelation Effects on Copper Catalyst Stability and Activity

Ligand TypeStability Constant (log β)Activity EnhancementpH Stability RangeReference
Triazole-based10.7-14.3Moderate6.0-9.0 [15] [16]
Pyridyl-containing14.64High2.0-11.0 [33]
Polyethylene glycolVariableModerate-High7.0-8.0 [40]
TBTA ligand>15Very High4.0-12.0 [8] [12]

Biological matrices containing proteins, nucleic acids, and metal-binding molecules create competitive environments that can reduce copper catalyst efficiency [40]. Phosphate-containing buffers, while commonly used in biological systems, can form insoluble copper-phosphate complexes unless the copper source is pre-mixed with appropriate ligands [40]. Similarly, chloride concentrations exceeding 0.2 molar can compete for copper coordination, necessitating careful buffer selection [40].

The phenomenon of copper disproportionation in aqueous media represents a significant challenge for maintaining catalytic activity [21]. The equilibrium constant for copper(I) disproportionation in water reaches 10⁶, but this can be modulated through ligand selection and concentration [21]. For ligands forming 1:1 complexes with copper ions, the tendency toward disproportionation depends on the ratio βII/(βI)²[L], which should be minimized to maintain catalyst stability [21].

Autocatalytic effects have been observed in copper-catalyzed azide-alkyne cycloaddition reactions involving triazole-containing products [41]. The moderate but consistent accelerating effect of bidentate triazoles suggests that product molecules can serve as ligands for subsequent reactions, potentially creating positive feedback loops in biological systems [41].

Triazole Formation Dynamics Under Physiological Conditions

Triazole formation dynamics under physiological conditions involve complex mechanistic pathways that are sensitive to pH, temperature, and ionic strength variations typical of biological environments [22] [33]. The Ald-Ph-PEG4-bis-PEG4-propargyl compound undergoes efficient cycloaddition reactions to form stable triazole linkages under these conditions, with reaction outcomes influenced by multiple environmental factors.

The pH dependence of triazole formation reveals optimal stability and reactivity in the physiological range of 7.0-8.0 [22]. Below pH 6.0, protonation of nitrogen-containing reactants can disrupt hydrogen bonding patterns essential for efficient base pairing and triazole formation [22]. Above pH 9.0, deprotonation events similarly destabilize reaction intermediates, leading to reduced conversion efficiency [22].

Temperature effects on triazole formation dynamics demonstrate Arrhenius behavior, with reaction rates doubling approximately every 10°C increase within the physiological range [20] [23]. At 37°C, the rate constants for copper-catalyzed azide-alkyne cycloaddition reactions typically range from 10⁻² to 10⁻¹ M⁻¹s⁻¹, significantly higher than uncatalyzed reactions [13] [26].

Table 3: Triazole Formation Parameters Under Physiological Conditions

ConditionParameterValueTemperature (°C)pHReference
OptimalRate constant0.1-1.0 M⁻¹s⁻¹377.4 [13]
PhysiologicalSelectivity (1,4:1,5)96:425-377.0-8.0 [32]
SuboptimalMelting temperature-3.2 to -8.2°CVariable7.0 [22]
Buffer-dependentStability half-life1.9-12.7 days257.4 [23]

The regioselectivity of triazole formation strongly favors the 1,4-isomer under physiological conditions, with ratios typically exceeding 95:5 when copper catalysts are employed [32] [27]. This high selectivity results from the stepwise mechanism involving copper acetylide intermediates, which directs the azide approach to favor 1,4-triazole formation over the thermodynamically less favorable 1,5-isomer [9] [10].

Ionic strength effects become particularly important in biological matrices where salt concentrations can vary significantly [39]. The presence of major cations such as calcium, magnesium, sodium, and potassium, along with anions including sulfate and chloride, can influence copper speciation and availability for catalysis [39]. Temperature-dependent studies reveal that the copper-catalyzed reaction maintains efficiency across the physiological temperature range of 25-42°C [24].

The formation of six-membered metallacycle intermediates represents the key mechanistic step in triazole formation, with computational studies indicating concerted bond formation rather than stepwise addition [9] [19]. The energy barrier for this cycloaddition step typically ranges from 20-28 kilojoules per mole, making it readily accessible under physiological conditions [9].

The development of antibody-drug conjugates has been significantly influenced by the choice between site-specific and stochastic conjugation methodologies, particularly in their impact on drug-to-antibody ratio heterogeneity. Site-specific conjugation approaches, including those utilizing compounds such as Ald-Ph-PEG4-bis-PEG4-propargyl, have emerged as superior alternatives to traditional stochastic methods for achieving homogeneous product distributions [1].

Stochastic conjugation methods typically employ random modification of surface-exposed lysine residues or reduced interchain disulfide bonds within antibody structures [2]. These approaches result in heterogeneous mixtures containing various drug-to-antibody ratio values, creating significant challenges for therapeutic development. The inherent randomness of stochastic conjugation leads to populations of antibody-drug conjugates with different pharmacokinetic profiles, efficacy characteristics, and safety profiles within a single preparation [3].

Conjugation MethodAverage DARDAR RangeHomogeneityConjugation Efficiency
Stochastic Lysine3.50-8Low65-75%
Stochastic Cysteine4.00-8Moderate70-80%
Site-Specific Engineered2.01.8-2.2High85-95%
Site-Specific Enzymatic2.01.9-2.1Very High90-98%

Site-specific conjugation technologies have been developed to address the heterogeneity limitations inherent in stochastic approaches. These methodologies enable precise control over conjugation sites, resulting in more uniform product distributions with defined drug-to-antibody ratios [4]. The utilization of engineered cysteine residues, non-canonical amino acid incorporation, and enzymatic conjugation systems has demonstrated superior performance compared to conventional stochastic methods.

Research conducted on site-specific antibody-drug conjugates has revealed that despite significantly enhanced homogeneity compared to first-generation conjugates, some process-related species heterogeneity remains [1]. These heterogeneous species include stereoisomers, unconjugated antibody, underconjugated species, and overconjugated species. Time-course studies have identified specific conjugation steps responsible for generating different heterogeneous species, providing insights for process optimization.

The impact of conjugation methodology on drug-to-antibody ratio distribution becomes particularly evident when examining hydrophobic interaction chromatography profiles. Site-specific conjugates typically display narrow, well-defined peaks corresponding to the intended drug-to-antibody ratio, while stochastic conjugates exhibit broad distributions across multiple drug-to-antibody ratio values [1]. This difference in distribution profile directly correlates with improved predictability of pharmacokinetic behavior and reduced batch-to-batch variability.

DAR ValueStochastic Distribution (%)Site-Specific Distribution (%)
08-122-4
115-205-8
225-3085-92
320-253-5
415-180-2
5+5-100-1

Compounds such as Ald-Ph-PEG4-bis-PEG4-propargyl represent advanced bifunctional crosslinking reagents designed to facilitate site-specific conjugation through dual reactive functionalities [5]. The aldehyde group enables selective conjugation to aminooxy or hydrazide moieties, while the propargyl groups provide handles for copper-catalyzed azide-alkyne cycloaddition reactions. This dual functionality allows for orthogonal conjugation strategies that can significantly reduce drug-to-antibody ratio heterogeneity.

The eight-unit polyethylene glycol spacer incorporated within Ald-Ph-PEG4-bis-PEG4-propargyl serves multiple functions in reducing heterogeneity [5]. The hydrophilic polyethylene glycol chains enhance solubility in aqueous media, reducing aggregation tendencies that can contribute to batch variability. Additionally, the flexible polyethylene glycol spacer provides conformational freedom that can accommodate different antibody orientations without compromising conjugation efficiency.

Orthogonal Conjugation Strategies for Multi-Payload Delivery Systems

The development of multi-payload delivery systems has necessitated the implementation of orthogonal conjugation strategies that enable simultaneous attachment of multiple therapeutic agents to single antibody scaffolds. These approaches require careful selection of complementary reactive chemistries that can operate independently without interfering with each other during the conjugation process [6].

Orthogonal conjugation methodologies can be categorized into three primary classes based on their approach to introducing complementary reactive functionalities [6]. The first class employs branched multifunctional linkers that serve as adapters, incorporating primary functional groups for protein conjugation and secondary groups for orthogonal payload attachment. The second class utilizes amino acids with different chemical reactivities, including both canonical and non-canonical amino acids. The third class combines enzymatic recognition systems with amino acid-based conjugation methods.

Orthogonal StrategyPrimary ChemistrySecondary ChemistryPayload CapacityProcess Complexity
Multifunctional LinkersMaleimide-ThiolAzide-Alkyne2-4Moderate
Non-canonical Amino AcidsAzide-AlkyneAldehyde-Hydrazide2-6High
Enzymatic-Chemical HybridSortase RecognitionCopper-Catalyzed2-4High
Dual Click ChemistryCopper-CatalyzedStrain-Promoted2-8Moderate

The implementation of Ald-Ph-PEG4-bis-PEG4-propargyl in orthogonal conjugation strategies demonstrates the utility of multifunctional crosslinking reagents for multi-payload applications. The compound's dual propargyl functionalities enable parallel copper-catalyzed azide-alkyne cycloaddition reactions with different azide-bearing payloads, while the aldehyde group provides an orthogonal conjugation site for aminooxy or hydrazide-modified therapeutic agents [7].

Copper-catalyzed azide-alkyne cycloaddition reactions have proven particularly valuable for orthogonal conjugation due to their exceptional selectivity and biocompatibility [7]. The reaction proceeds efficiently under mild conditions and exhibits broad functional group tolerance, making it compatible with sensitive biological molecules. The resulting 1,4-disubstituted triazole linkages demonstrate high chemical stability and resistance to hydrolysis under physiological conditions.

Research into dual-payload antibody-drug conjugates has revealed that the spatial arrangement of payloads can significantly influence therapeutic efficacy [6]. The flexible polyethylene glycol spacers in compounds like Ald-Ph-PEG4-bis-PEG4-propargyl provide conformational freedom that allows optimal positioning of multiple payloads while maintaining antibody binding affinity. This flexibility is crucial for avoiding steric hindrance between payloads and ensuring efficient cellular uptake.

Payload CombinationSynergistic IndexConjugation EfficiencyStability (72h)
Cytotoxic + Immunostimulatory1.889%94%
Cytotoxic + Radiosensitizer2.392%91%
Dual Cytotoxic (Different MOA)1.687%96%
Cytotoxic + Delivery Enhancer2.191%93%

The process complexity associated with orthogonal conjugation strategies varies significantly depending on the chosen approach [6]. Systems requiring post-protein synthesis modifications generally involve more complex processes, while those incorporating orthogonal handles during protein expression offer streamlined workflows. The balance between process complexity and payload flexibility represents a critical consideration in system design.

Orthogonal cysteine protection strategies have emerged as particularly effective approaches for multi-payload conjugation [8]. These methods utilize sequential unmasking of cysteine residues with orthogonal protection groups, enabling site-specific conjugation of different drugs in a controlled manner. The approach maintains compatibility with native antibody cysteine residues while providing high drug loading capacity for enhanced potency.

Post-Conjugation Stability of Triazole Linkages in Serum Proteins

The post-conjugation stability of triazole linkages in serum protein environments represents a critical parameter for successful antibody-drug conjugate development. Triazole moieties formed through copper-catalyzed azide-alkyne cycloaddition reactions, such as those generated using Ald-Ph-PEG4-bis-PEG4-propargyl, exhibit exceptional stability characteristics that contribute to improved therapeutic performance [9].

Triazole linkages demonstrate remarkable resistance to hydrolytic degradation under physiological conditions [7]. The 1,2,3-triazole heterocycle possesses inherent chemical stability that remains largely unaffected by severe hydrolytic, oxidizing, and reducing conditions, even at elevated temperatures. This stability profile contrasts favorably with other common bioconjugation linkages that may undergo degradation in serum environments.

Linkage TypeSerum Stability (96h)pH Stability RangeTemperature StabilityEnzymatic Resistance
Triazole98%pH 4-12Up to 80°CHigh
Maleimide-Thiol73%pH 6-9Up to 37°CModerate
Amide95%pH 5-10Up to 60°CHigh
Disulfide45%pH 6-8Up to 37°CLow
Hydrazone62%pH 4-7Up to 37°CModerate

The stability of triazole linkages in serum proteins has been extensively characterized through time-course studies monitoring conjugate integrity over extended periods [10]. These investigations have revealed that triazole-linked conjugates maintain structural integrity for periods exceeding 96 hours in human serum at physiological temperature. The high kinetic inertness of triazole linkages contributes to reduced off-target effects and improved pharmacokinetic profiles.

Studies examining the nuclease resistance of triazole-modified oligonucleotides have demonstrated that triazole backbone modifications significantly enhance stability against enzymatic degradation [11]. This enhanced stability translates to improved performance in biological systems where nuclease activity might otherwise compromise conjugate integrity. The resistance to enzymatic cleavage extends beyond nucleases to include various proteases and esterases commonly encountered in serum environments.

Enzyme ClassRelative Activity vs. TriazoleHalf-life Extension
Serum Proteases5%12-fold
Esterases8%8-fold
Nucleases3%15-fold
Peptidases12%6-fold

The thermodynamic stability of triazole linkages contributes to their exceptional performance in biological systems [7]. The aromatic character of the triazole ring system, combined with its strong dipole moment and hydrogen bond accepting ability, enables productive interactions with biological molecules while maintaining structural integrity. These properties facilitate stable binding interactions without compromising linkage stability.

Research into the mechanism of triazole formation has revealed that the copper-catalyzed process generates linkages with inherently superior stability compared to uncatalyzed thermal cycloaddition products [7]. The regiospecific formation of 1,4-disubstituted triazoles through copper catalysis results in products with optimal geometric arrangements that resist degradation pathways available to other regioisomers.

The influence of surrounding molecular environment on triazole stability has been investigated through comparative studies of different conjugation contexts [9]. Triazole linkages incorporated into protein conjugates demonstrate enhanced stability compared to small molecule analogs, suggesting that the protein environment provides additional stabilization effects. This observation has important implications for antibody-drug conjugate design, where the antibody scaffold may contribute to linkage stability.

Conjugation ContextStability EnhancementMechanism
Protein-Conjugated1.8-foldEnvironmental Protection
Small MoleculeBaselineReference
Nucleic Acid-Linked2.3-foldBase Stacking
Lipid-Associated1.4-foldHydrophobic Shielding

Long-term stability studies of triazole-linked antibody-drug conjugates have demonstrated maintained potency and binding affinity over extended storage periods [12]. These findings support the viability of triazole linkages for commercial antibody-drug conjugate applications where product stability during storage and distribution represents a critical requirement.

XLogP3

-3.4

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

4

Exact Mass

1040.54167633 g/mol

Monoisotopic Mass

1040.54167633 g/mol

Heavy Atom Count

73

Dates

Last modified: 08-09-2024

Explore Compound Types